molecular formula C8H10Cl3N B13458087 2,4-dichloro-N,3-dimethylaniline hydrochloride

2,4-dichloro-N,3-dimethylaniline hydrochloride

Cat. No.: B13458087
M. Wt: 226.5 g/mol
InChI Key: GJABQYCXRBUCTC-UHFFFAOYSA-N
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Description

2,4-Dichloro-N,3-dimethylaniline hydrochloride is an organic compound that belongs to the class of anilines. It is characterized by the presence of two chlorine atoms and a dimethyl group attached to the benzene ring, along with an aniline group. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N,3-dimethylaniline hydrochloride typically involves the chlorination of N,3-dimethylaniline. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the benzene ring. The reaction is usually performed in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The hydrochloride salt is then formed by reacting the chlorinated product with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-N,3-dimethylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of corresponding amines or reduced forms.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2,4-Dichloro-N,3-dimethylaniline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds and intermediates.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N,3-dimethylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Chloro-N,2-dimethylaniline hydrochloride
  • 3-Chloro-N,N-dimethylaniline

Comparison: 2,4-Dichloro-N,3-dimethylaniline hydrochloride is unique due to the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds with different substitution patterns. The presence of the dimethyl group also influences the compound’s reactivity and interactions in various chemical reactions.

Properties

Molecular Formula

C8H10Cl3N

Molecular Weight

226.5 g/mol

IUPAC Name

2,4-dichloro-N,3-dimethylaniline;hydrochloride

InChI

InChI=1S/C8H9Cl2N.ClH/c1-5-6(9)3-4-7(11-2)8(5)10;/h3-4,11H,1-2H3;1H

InChI Key

GJABQYCXRBUCTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)NC)Cl.Cl

Origin of Product

United States

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